3-(4-ヒドロキシフェニル)-1H-ピラゾール-5-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

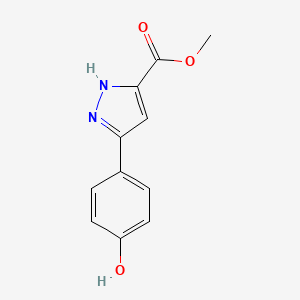

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a hydroxyphenyl group and a carboxylate ester group

科学的研究の応用

Chemistry

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Table 1: Common Reactions of Methyl 3-(4-Hydroxyphenyl)-1H-Pyrazole-5-Carboxylate

| Reaction Type | Example Product | Conditions |

|---|---|---|

| Oxidation | 3-(4-Oxophenyl)-1H-pyrazole-5-carboxylate | Potassium permanganate in acidic medium |

| Reduction | 3-(4-Hydroxyphenyl)-1H-pyrazole-5-methanol | Lithium aluminum hydride |

| Substitution | Various substituted pyrazoles | Alkyl halides in base |

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. It has shown promise in modulating various cellular functions by influencing signaling pathways and gene expression.

Case Study:

A study demonstrated that methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate significantly induces nitric oxide production in plant roots, affecting root architecture by promoting lateral root formation while inhibiting primary root elongation.

Medicine

The compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Research indicates that it exhibits cytotoxic effects against several cancer cell lines.

Table 2: Anticancer Activity of Methyl 3-(4-Hydroxyphenyl)-1H-Pyrazole-5-Carboxylate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26 | Inhibition of cell proliferation |

| Hep-2 | 17.82 | Cytotoxic effects via ROS accumulation |

Pharmacological Insights

Recent advancements have highlighted the compound's role as a potential therapeutic agent in treating metabolic disorders and cancers. Its ability to inhibit specific enzymes involved in inflammatory responses makes it a candidate for drug development.

Notable Findings:

Research has indicated that methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate can inhibit macrophage migration inhibitory factor (MIF), which is implicated in various pathologies including cancer and autoimmune diseases .

作用機序

Target of Action

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate, also known as MHPP, primarily targets the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.

Mode of Action

MHPP interacts with its target, MIF, to inhibit its function . .

Biochemical Pathways

MHPP is known to modulate the nitrification process in soil . Nitrification is a crucial part of the nitrogen cycle, where ammonia is oxidized to nitrite and then to nitrate. By inhibiting this process, MHPP reduces nitrogen loss in the soil, thereby improving nitrogen use efficiency .

Pharmacokinetics

It’s known that the compound’s action is influenced by the presence of ammonium ions in the environment .

Result of Action

MHPP has been found to modulate plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also induces metabolic changes in plants, leading to differential accumulation of secondary metabolites .

Action Environment

The action of MHPP is influenced by environmental factors such as soil pH and clay content . For instance, MHPP showed different levels of nitrification inhibition in acidic and calcareous soils . Furthermore, the presence of ammonium ions in the environment is necessary for MHPP’s action .

生化学分析

Biochemical Properties

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit primary root elongation and promote lateral root formation . This compound induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Cellular Effects

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been found to induce nitric oxide (NO) production, which promotes reactive oxygen species (ROS) accumulation in root tips . Suppressing the accumulation of NO or ROS alleviates the inhibitory effect of this compound on primary root elongation .

Molecular Mechanism

At the molecular level, Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It modulates the root system architecture via the NO/ROS-mediated auxin response pathway .

Temporal Effects in Laboratory Settings

The effects of Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate change over time in laboratory settings. It significantly induces the accumulation of glucosinolates in roots, suggesting the diverse functions of this compound in modulating plant growth, development, and stress tolerance .

Metabolic Pathways

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is involved in various metabolic pathways. It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway show opposite expression patterns between the roots and leaves, resulting in the differential accumulation of secondary metabolites in the roots and leaves .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 3-(4-oxophenyl)-1H-pyrazole-5-carboxylate.

Reduction: Formation of 3-(4-hydroxyphenyl)-1H-pyrazole-5-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

類似化合物との比較

Similar Compounds

Methyl 3-(4-hydroxyphenyl)propionate: Shares the hydroxyphenyl group but lacks the pyrazole ring.

3-(4-Hydroxyphenyl)-1H-pyrazole: Similar structure but without the carboxylate ester group.

Uniqueness

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the combination of the pyrazole ring, hydroxyphenyl group, and carboxylate ester. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

生物活性

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate (MHPP) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is characterized by its pyrazole ring, which is known for conferring various biological properties. The presence of a hydroxyl group on the phenyl ring enhances its reactivity and biological interactions.

Target of Action

MHPP primarily targets Macrophage Migration Inhibitory Factor (MIF) , a pro-inflammatory cytokine involved in various pathological conditions. By inhibiting MIF, MHPP modulates inflammatory responses and may have therapeutic effects in diseases characterized by excessive inflammation.

Biochemical Pathways

The compound is known to influence several biochemical pathways:

- Nitric Oxide Production: MHPP induces nitric oxide (NO) production, which plays a crucial role in signaling pathways related to inflammation and cell growth. This induction leads to the accumulation of reactive oxygen species (ROS) in root tips, affecting cellular metabolism.

- Root System Architecture Modulation: In plant systems, MHPP inhibits primary root elongation while promoting lateral root formation. This effect is mediated through the NO/ROS-mediated auxin response pathway, indicating its potential role in agricultural applications.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including MHPP, exhibit significant antimicrobial activities. For instance, derivatives have shown inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Potential

MHPP has been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, certain pyrazole derivatives showed IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .

Case Studies

- Antimicrobial Evaluation: A study evaluated several pyrazole derivatives for their antimicrobial activity against clinical isolates. The results showed that compounds derived from MHPP exhibited potent activity with significant bactericidal effects .

- Anticancer Activity: Another investigation highlighted the cytotoxic effects of MHPP on cancer cell lines, demonstrating that it induces apoptosis through G2/M-phase arrest without causing necrosis. This suggests a targeted mechanism of action that could be harnessed for therapeutic purposes .

Data Summary

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antimicrobial Activity | MIC | 0.22 - 0.25 μg/mL |

| Anticancer Activity | IC50 | 3.79 - 42.30 µM |

| Root Growth Modulation | Root elongation | Inhibition of primary roots |

特性

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)10-6-9(12-13-10)7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJXOFPMZYYNNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。